ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (hereafter referred to as Compound A) is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a sulfur-containing acetamido-benzoate ester. Its molecular formula is C₁₈H₁₉N₃O₄S₂, with a molecular weight of 405.49 g/mol . The thienopyrimidine scaffold is substituted with a methyl group at position 3 and an oxo group at position 4, while the benzoate ester is attached at the ortho position (C2) of the benzene ring.
Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-25-17(24)11-6-4-5-7-12(11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-9H,3,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGECQICNRMYKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thienopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds in the thienopyrimidine class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that ethyl 2-[2-({3-methyl-4-oxo...}] can interact with specific molecular targets associated with tumor growth and metastasis .
- Antimicrobial Properties : Ethyl 2-[2-({3-methyl-4-oxo...}] has shown potential antimicrobial effects against various pathogens. This suggests its utility in developing treatments for infectious diseases .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
2. Organic Synthesis
- The compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, making it useful in organic synthesis .
3. Material Science
- There is ongoing research into the use of ethyl 2-[2-({3-methyl-4-oxo...}] in developing new materials with specific properties. This includes exploring its potential applications in polymer chemistry and nanotechnology .
Mechanistic Insights
The mechanism of action for ethyl 2-[2-({3-methyl-4-oxo...}] involves its interaction with specific enzymes and receptors. The thienopyrimidine core is known to affect signaling pathways relevant to cancer progression and inflammation. By modulating G protein-coupled receptors (GPCRs), the compound can influence cellular responses that are critical for therapeutic outcomes .
Case Studies
1. Anticancer Screening
- A study on multicellular spheroids demonstrated significant cytotoxicity against cancer cell lines when treated with compounds similar to ethyl 2-[2-({3-methyl-4-oxo...}]. This indicates its potential as a novel anticancer agent .
2. Mechanistic Studies
Mechanism of Action
The mechanism of action of ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Core Modifications: Thienopyrimidine Substituents
Compound A shares structural homology with several analogs, differing primarily in substituents on the thienopyrimidine ring and the position of the benzoate ester. Key comparisons include:
Key Observations :
Positional Isomerism: Benzoate Ester Orientation
The position of the benzoate ester (C2 vs. C4) significantly impacts molecular conformation:
- Compounds B and C (C4-benzoate): The para-substituted ester allows greater rotational freedom, which may improve binding to flexible active sites but reduce specificity .
Biological Activity
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core structure that integrates sulfur and nitrogen atoms, contributing to its unique biological properties. The molecular formula of this compound is with a molecular weight of 379.48 g/mol. Its structural complexity allows for interactions with various biological targets.
1. Antiproliferative Activity:
Research indicates that compounds within the thienopyrimidine class can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, studies have shown that similar thienopyrimidines exhibit inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase, leading to reduced tumor growth in cancer models .
2. Antiviral Properties:
Thienopyrimidines have also been investigated for their antiviral activities. In particular, derivatives have demonstrated effectiveness against hepatitis B virus (HBV) by inhibiting viral polymerase activity. The mechanism often involves the disruption of nucleotide synthesis pathways crucial for viral replication .
3. Anti-inflammatory Effects:
Some studies suggest that thienopyrimidine derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This could provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Anticancer Activity
A study focused on a related thienopyrimidine compound showed significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antiviral Efficacy Against HBV
In vitro assays demonstrated that this compound exhibited potent antiviral activity against HBV with an EC50 value in the nanomolar range. This suggests a strong potential for development as an antiviral drug .
Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
